

"Aurora A inhibitor 4" protocol for cell culture treatment

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Compound of Interest

Compound Name: Aurora A inhibitor 4

Cat. No.: B10811120

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Application Notes: Aurora A Inhibitor 4 in Cell Culture

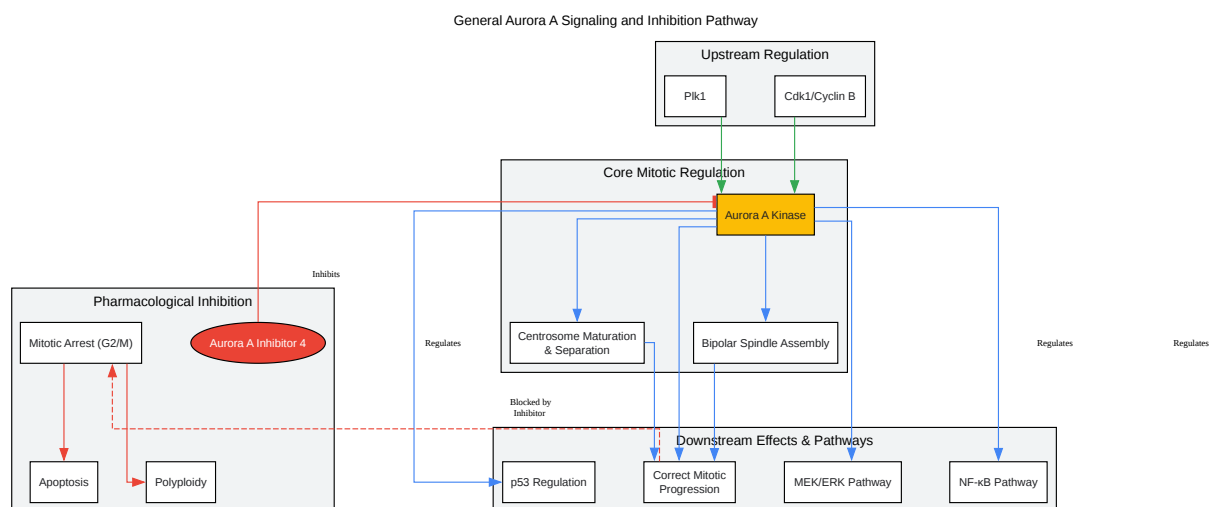
Introduction

The Aurora kinase family, specifically Aurora A, are serine/threonine kinases that are pivotal regulators of mitotic progression.[1][2] Aurora A kinase is essential for several key mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[2][3] Its expression and activity are tightly regulated, peaking during the G2/M phase of the cell cycle.[4] In numerous human cancers, Aurora A is overexpressed, which has been linked to tumorigenesis, genomic instability, and poor patient outcomes.[3][5][6] This makes Aurora A a compelling therapeutic target for cancer treatment.[3][7]

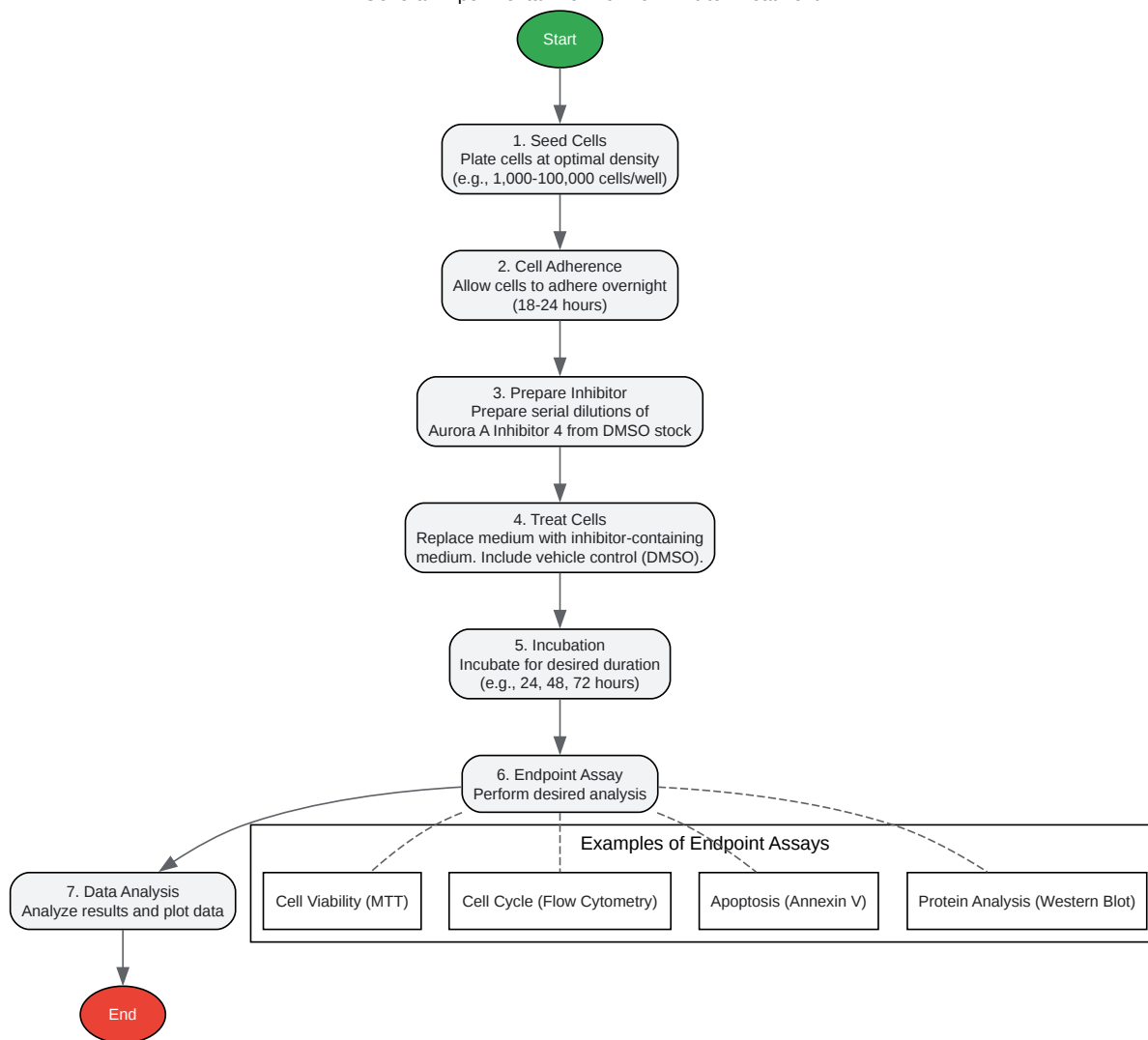
Aurora A inhibitor 4, also known as compound C9, is a potent inhibitor of Aurora A kinase.[8] Like other inhibitors in its class, it functions by disrupting the kinase's activity, leading to defects in mitotic processes.[7] This typically results in a transient G2/M cell cycle arrest, followed by apoptosis or endoreduplication and polyploidy, ultimately inhibiting cancer cell proliferation.[1][9][10] These application notes provide detailed protocols for utilizing **Aurora A inhibitor 4** in cell culture-based assays to assess its biological effects.

Mechanism of Action

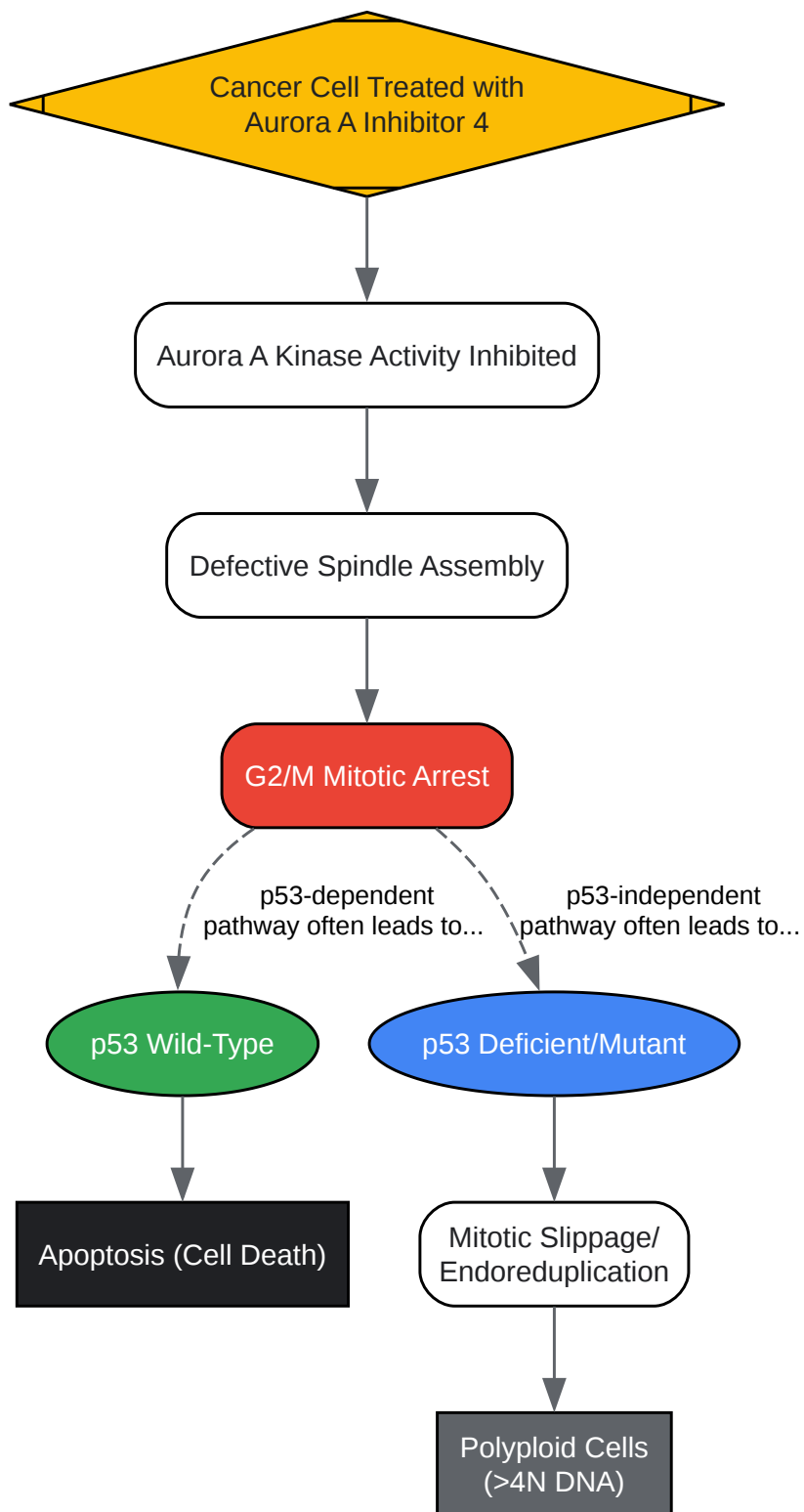
Aurora A inhibitors selectively bind to Aurora A kinase, often in an ATP-competitive manner, preventing the phosphorylation of its downstream substrates that are crucial for mitotic progression.^{[7][9]} Inhibition of Aurora A leads to defects in mitotic spindle assembly, triggering the spindle assembly checkpoint and causing a temporary arrest in mitosis.^{[1][4]} Prolonged mitotic arrest can induce programmed cell death (apoptosis).^[7] The cellular response, particularly the choice between apoptosis and continued cell division with genomic errors (aneuploidy), can be influenced by the status of tumor suppressor genes like p53.^{[11][12]}



General Experimental Workflow for Inhibitor Treatment



Cellular Fate Following Aurora A Inhibition

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